molecular formula C10H9F3O3 B3327371 Benzaldehyde, 2-(methoxymethoxy)-3-(trifluoromethyl)- CAS No. 336628-66-1

Benzaldehyde, 2-(methoxymethoxy)-3-(trifluoromethyl)-

Cat. No. B3327371
CAS RN: 336628-66-1
M. Wt: 234.17 g/mol
InChI Key: YVHAGFPBCXWKNW-UHFFFAOYSA-N
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Description

Benzaldehyde is a type of aromatic aldehyde that is often used as a precursor for various organic syntheses . The “2-(methoxymethoxy)-3-(trifluoromethyl)-” part of the name suggests that the benzaldehyde molecule is substituted with methoxymethoxy and trifluoromethyl groups at the 2nd and 3rd positions of the benzene ring, respectively.


Synthesis Analysis

The synthesis of such compounds typically involves the introduction of the methoxymethoxy and trifluoromethyl groups into the benzaldehyde molecule. This could potentially be achieved through methods such as nucleophilic substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the benzaldehyde) with a formyl group (CHO), a methoxymethoxy group (OCH2OCH3), and a trifluoromethyl group (CF3) attached to it. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As an aromatic aldehyde, this compound would likely undergo reactions typical of both aromatic compounds and aldehydes. This could include electrophilic aromatic substitution reactions, nucleophilic addition reactions at the carbonyl group of the aldehyde, and oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzaldehydes include a white color and crystalline form . The presence of the methoxymethoxy and trifluoromethyl groups could influence properties such as the compound’s polarity, boiling point, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a precursor in organic synthesis, its mechanism of action would involve its reactions with other compounds to form the desired product .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its exact properties .

Future Directions

The future directions for the use of this compound would likely depend on the outcomes of research and development efforts. It could potentially be used in the synthesis of new materials or pharmaceuticals, or in other areas of chemical research .

properties

IUPAC Name

2-(methoxymethoxy)-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-16-9-7(5-14)3-2-4-8(9)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHAGFPBCXWKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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